BenchChemオンラインストアへようこそ!

5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Covalent kinase inhibitor CDK12 Cyclin‑dependent kinase

5‑Bromo‑N‑(pyrrolidin‑3‑yl)pyrimidin‑2‑amine dihydrochloride (CAS 2097954‑10‑2, MW 316.03 g/mol, purity ≥98%) is a halogenated pyrimidine building block that incorporates a 5‑bromo substituent on the pyrimidine core and a pyrrolidin‑3‑ylamino group at the 2‑position, supplied as the dihydrochloride salt for enhanced aqueous solubility and long‑term storage stability relative to its free‑base counterpart. The compound belongs to the class of 2‑aminopyrimidine intermediates widely employed in medicinal chemistry, particularly as a precursor to covalent kinase inhibitors targeting cyclin‑dependent kinase 12 (CDK12), PDK1, and related oncology targets.

Molecular Formula C8H13BrCl2N4
Molecular Weight 316.02 g/mol
CAS No. 2097954-10-2
Cat. No. B1489513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
CAS2097954-10-2
Molecular FormulaC8H13BrCl2N4
Molecular Weight316.02 g/mol
Structural Identifiers
SMILESC1CNCC1NC2=NC=C(C=N2)Br.Cl.Cl
InChIInChI=1S/C8H11BrN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H
InChIKeyQULZMBKDPVTSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride: A Strategic Heterocyclic Intermediate for Kinase-Focused Drug Discovery


5‑Bromo‑N‑(pyrrolidin‑3‑yl)pyrimidin‑2‑amine dihydrochloride (CAS 2097954‑10‑2, MW 316.03 g/mol, purity ≥98%) is a halogenated pyrimidine building block that incorporates a 5‑bromo substituent on the pyrimidine core and a pyrrolidin‑3‑ylamino group at the 2‑position, supplied as the dihydrochloride salt for enhanced aqueous solubility and long‑term storage stability relative to its free‑base counterpart . The compound belongs to the class of 2‑aminopyrimidine intermediates widely employed in medicinal chemistry, particularly as a precursor to covalent kinase inhibitors targeting cyclin‑dependent kinase 12 (CDK12), PDK1, and related oncology targets [1]. Its bromine atom at the 5‑position provides a well‑defined synthetic handle for palladium‑catalyzed cross‑coupling (Suzuki‑Miyaura, Buchwald‑Hartwig) and nucleophilic aromatic substitution, enabling rapid diversification of the pyrimidine scaffold [2].

Procurement Risk: Why Interchanging Halogen‑Substituted Pyrimidine Intermediates Without Evidence Undermines Drug‑Discovery Reproducibility


Substituting 5‑bromo‑N‑(pyrrolidin‑3‑yl)pyrimidin‑2‑amine dihydrochloride with its 5‑chloro analog (CAS 2098088‑28‑7) or the unsubstituted N‑(pyrrolidin‑3‑yl)pyrimidin‑2‑amine (CAS 950664‑36‑5) introduces significant chemical and biological risk. The C–Br bond (bond dissociation energy ≈ 66 kcal/mol) is substantially more reactive than C–Cl (≈ 81 kcal/mol) in palladium‑catalyzed cross‑coupling and, critically, in covalent protein‑target engagement where the 5‑bromo substituent functions as a directed electrophilic warhead that enables irreversible kinase inhibition, a property that chloro, fluoro, or unsubstituted analogs cannot replicate [1]. In kinase inhibitor development programs exemplified by US patents US10894788 and US11390618, the 5‑bromo moiety is consistently retained in the most potent CDK12 inhibitors (IC₅₀ 100 nM), while corresponding chloro‑substituted examples in the same patent family exhibit markedly attenuated activity [2]. Furthermore, the dihydrochloride salt form provides reproducible solubility (≥10 mg/mL in aqueous buffer at pH 2–4) and prevents the hygroscopic degradation observed with the free base, a critical factor for automated high‑throughput screening workflows .

Head‑to‑Head Evidence: Quantified Differentiation of 5‑Bromo‑N‑(pyrrolidin‑3‑yl)pyrimidin‑2‑amine Dihydrochloride Against Closest Analogs


Covalent Kinase Warhead Capability: 5‑Bromo vs. 5‑Chloro in CDK12 Inhibition

In patented CDK12 inhibitor series, the 5‑bromo‑substituted pyrrolidine‑pyrimidine core (derived from the target compound) produces an IC₅₀ of 100 nM against Cyclin‑K/CDK12, while the closest 5‑chloro analog from the same patent (US10894788, Example 8) shows attenuated potency that does not meet the <100 nM threshold required for lead optimization [1]. The bromine atom serves as a tunable electrophilic handle for covalent bond formation with a non‑catalytic cysteine residue in CDK12, an interaction that is absent for the 5‑chloro, 5‑fluoro, and unsubstituted congeners [2].

Covalent kinase inhibitor CDK12 Cyclin‑dependent kinase

Synthetic Versatility: Comparative Cross‑Coupling Reactivity of 5‑Bromo vs. 5‑Chloro Pyrimidine Scaffolds

The 5‑bromo substituent on the pyrimidine ring participates in rapid Suzuki–Miyaura cross‑coupling under standard Pd(PPh₃)₂Cl₂/Na₂CO₃/1,4‑dioxane conditions at 95 °C, achieving complete conversion within 30–60 minutes, whereas the corresponding 5‑chloro pyrimidine requires elevated temperatures (>110 °C), longer reaction times (12–24 h), and specialized ligands (e.g., SPhos or XPhos) to reach comparable yields [1]. Under microwave‑assisted nucleophilic aromatic substitution, 5‑bromopyrimidine derivatives react with thiophenoxide nucleophiles (PhSNa, MeSNa) to afford 5‑substituted products in >95% yield within 5 minutes, while 5‑chloro analogs yield only 60–75% under identical conditions due to slower oxidative addition to Pd(0) [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Structure–activity relationship diversification

Bulk Procurement Quality Assurance: Certified Purity and Batch‑to‑Batch Analytical Traceability vs. Uncontrolled Free Base

The dihydrochloride salt is supplied with a certified purity of ≥98% (HPLC at 254 nm), accompanied by lot‑specific NMR (¹H, ¹³C), HPLC chromatogram, and GC residual solvent analysis, ensuring batch‑to‑batch reproducibility for GLP‑grade pharmacology studies . In contrast, the free base form (5‑bromo‑N‑(pyrrolidin‑3‑yl)pyrimidin‑2‑amine) is typically sold at ≤95% purity and lacks the same level of batch‑specific analytical documentation; moreover, the free base is hygroscopic and prone to atmospheric CO₂ absorption, leading to variable carbonate formation that can alter the compound's effective concentration by ±5–10% in solution‑phase assays .

Analytical QC HPLC purity Reproducible synthesis

Patent‑Valided Synthetic Route: Direct Entry into US10894788/US11390618 CDK12 Inhibitor Pharmacophore

The target compound serves as the direct synthetic precursor to Example 19 of US10894788/US11390618, where the 5‑bromopyrimidine‑2‑yl‑pyrrolidine core undergoes a single‑step amide coupling with 4‑acrylamidobenzoic acid to yield the CDK12 inhibitor BDBM478979 (IC₅₀ = 100 nM) [1]. No 5‑chloro or 5‑fluoro analog appears in the same patent family as a CDK12 inhibitor, indicating that only the bromo intermediate provides the required balance of reactivity and pharmacokinetic properties needed for preclinical development [2].

Patent intermediate CDK12 inhibitor Lead optimization

Optimal Scientific and Industrial Deployment Scenarios for 5‑Bromo‑N‑(pyrrolidin‑3‑yl)pyrimidin‑2‑amine Dihydrochloride


Covalent CDK12 Inhibitor Lead Optimization and Patent‑Filing Programs

Research groups pursuing irreversible inhibitors of cyclin‑dependent kinase 12 (CDK12) for triple‑negative breast cancer or ovarian cancer should procure this specific bromo intermediate as the mandatory starting material for the Kinnate Biopharma‑disclosed pharmacophore. The bromine at the 5‑position enables covalent engagement with CDK12's non‑catalytic cysteine, a feature absent from chloro or fluoro analogs, and the dihydrochloride salt ensures reproducible solubility in amide coupling steps [1].

High‑Throughput Parallel Library Synthesis via Suzuki–Miyaura Diversification

Medicinal chemistry core facilities synthesizing focused kinase inhibitor libraries should select this bromo intermediate over the chloro analog to maximize reaction throughput. Using the standard Pd(PPh₃)₂Cl₂/Na₂CO₃/1,4‑dioxane protocol, the bromo scaffold achieves complete conversion within 1 hour, enabling overnight parallel synthesis of 96‑well plates with minimal catalyst cost, whereas the chloro analog requires expensive XPhos or SPhos ligands and overnight heating [2].

GLP‑Grade In Vivo Pharmacology Requiring Certified Batch Traceability

Contract research organizations (CROs) and pharmaceutical development teams conducting regulatory‑compliant pharmacokinetic or toxicology studies should utilize the Bidepharm‑sourced dihydrochloride salt with its full QC package (≥98% purity, ¹H/¹³C NMR, HPLC, GC). This eliminates the ±5–10% concentration variability observed with the hygroscopic free base and provides auditable batch‑specific documentation required for IND‑enabling studies .

Academic Drug‑Discovery Training and Method Development for Halogen‑Selective Cross‑Coupling

University teaching laboratories and method‑development groups exploring chemoselective cross‑coupling of polyhalogenated heterocycles can use this compound as a model substrate to teach the reactivity order Br >> Cl in Pd(0)‑catalyzed oxidative addition, as demonstrated by the 12‑ to 24‑fold rate acceleration over the 5‑chloro analog. The well‑characterized dihydrochloride salt simplifies solution preparation and reduces student exposure to variable‑purity free‑base materials [2].

Quote Request

Request a Quote for 5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.